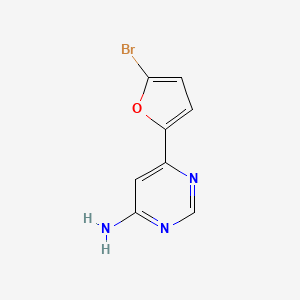![molecular formula C15H23BrClNO B1527390 3-[(4-Brom-2-isopropylphenoxy)methyl]piperidinhydrochlorid CAS No. 1220021-03-3](/img/structure/B1527390.png)
3-[(4-Brom-2-isopropylphenoxy)methyl]piperidinhydrochlorid
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Piperidinderivate in der Medikamentenforschung
Piperidinderivate sind eine bedeutende Klasse von Verbindungen im Bereich der Medikamentenforschung, da sie in verschiedenen Alkaloiden und Pharmazeutika vorkommen. Es wurde festgestellt, dass sie sowohl in vitro als auch in vivo antiproliferative und antimetastatische Wirkungen auf verschiedene Krebsarten haben. Zum Beispiel haben Verbindungen wie Piperin und Evodiamin vielversprechende Ergebnisse gegen Krebszellen gezeigt .
Kinasehemmung
Eine weitere wichtige Anwendung von Piperidinderivaten ist als Kinaseinhibitoren. Kinasen sind Enzyme, die eine wichtige Rolle in den Signalwegen spielen, die die Zellteilung und das Wachstum kontrollieren. Piperidinderivate wurden entwickelt, um die klinisch resistente anaplastische Lymphomkinase (ALK) und die c-ros-Onkogen-1-Kinase (ROS1) zu hemmen, die wichtige Ziele in der Krebstherapie sind .
Wirkmechanismus
3-BIP has been found to interact with a variety of enzymes and proteins. It has been found to bind to the active site of enzymes, which can affect the catalytic activity of the enzyme. It can also interact with the active site of proteins, which can affect their structure and function. In addition, 3-BIP has been found to interact with other biomolecules, such as nucleic acids and lipids, which can affect their structure and function.
Biochemical and Physiological Effects
3-BIP has been found to have a variety of biochemical and physiological effects. It has been found to have an inhibitory effect on certain enzymes, which can affect the metabolism of certain biomolecules. It has also been found to have an inhibitory effect on certain proteins, which can affect the structure and function of these proteins. In addition, 3-BIP has been found to have an effect on the expression of certain genes, which can affect the production of certain proteins.
Vorteile Und Einschränkungen Für Laborexperimente
3-BIP has a number of advantages for use in laboratory experiments. It is a highly versatile molecule that can be used in a variety of experiments, and it has been found to be relatively stable in a variety of environments. In addition, it can be synthesized relatively easily, and it is relatively inexpensive. However, 3-BIP also has some limitations. It is a relatively small molecule, which can make it difficult to work with in some experiments. In addition, it is not very soluble in water, which can make it difficult to use in some experiments.
Zukünftige Richtungen
The potential future directions for 3-BIP are vast. It could be used in further studies of enzyme and protein structure and function, as well as studies of the effects of drugs on enzymes and other biomolecules. It could also be used in studies of the binding of small molecules to proteins, and studies of the structure and function of proteins. In addition, 3-BIP could be used in studies of the expression of certain genes, and studies of the production of certain proteins. Finally, 3-BIP could be used in studies of the structure and function of nucleic acids and lipids.
Safety and Hazards
The compound has several safety precautions associated with it. For example, it should be kept away from heat/sparks/open flames/hot surfaces and should not be sprayed on an open flame or other ignition source . It should be handled under inert gas and protected from moisture . It should not be breathed in and contact with eyes, skin, or clothing should be avoided . It should be used only outdoors or in a well-ventilated area . Protective gloves, clothing, eye protection, and face protection should be worn when handling this compound .
Eigenschaften
IUPAC Name |
3-[(4-bromo-2-propan-2-ylphenoxy)methyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrNO.ClH/c1-11(2)14-8-13(16)5-6-15(14)18-10-12-4-3-7-17-9-12;/h5-6,8,11-12,17H,3-4,7,9-10H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMGRCQGFRXGDBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)Br)OCC2CCCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-methyl-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1527307.png)



![tert-butyl N-[1-(2H-1,2,3,4-tetrazol-5-yl)ethyl]carbamate](/img/structure/B1527312.png)




![[(3-Bromothiophen-2-yl)methyl][2-(morpholin-4-yl)ethyl]amine](/img/structure/B1527321.png)


![{[2-(2-Methoxyethoxy)ethyl]carbamoyl}formic acid](/img/structure/B1527326.png)
![[1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1527329.png)
